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Compound Name: 16,16-Dimethyl-pgd2

CAS No.: 64072-59-9

Cat. No.: B154059

Get Quote

Executive Summary
16,16-Dimethyl Prostaglandin D2 (16,16-dm-PGD2) is a synthetic, metabolism-resistant analog

of Prostaglandin D2 (PGD2). While native PGD2 is rapidly degraded in vivo and in vitro by 15-

hydroxyprostaglandin dehydrogenase (15-PGDH), the addition of two methyl groups at the C16

position sterically hinders this enzymatic oxidation. This modification preserves the molecule's

ability to activate the DP1 (PTGDR1) and DP2 (CRTH2/PTGDR2) receptors with extended

pharmacokinetics.

Key Distinction: Unlike other analogs that may bias selectivity (e.g., 15R-methyl-PGD2 which

favors DP2), 16,16-dm-PGD2 serves primarily as a pan-agonist with enhanced stability, making

it the tool of choice for long-duration assays where native PGD2 would degrade too quickly to

elicit a sustained response.

Chemical Biology & Stability Mechanism
The Instability of Native PGD2
Native PGD2 is chemically and metabolically fragile.
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Chemical Instability: In aqueous solution (especially albumin-containing media), PGD2

undergoes dehydration to form the PGJ2 series (PGJ2,

-PGJ2, 15d-PGJ2). These metabolites activate PPAR

, confounding results intended to study DP receptor signaling.

Metabolic Instability: The enzyme 15-PGDH rapidly oxidizes the C15 hydroxyl group to a

ketone, rendering the molecule biologically inactive at DP receptors.

The 16,16-Dimethyl Solution
The introduction of a gem-dimethyl group at Carbon 16 creates a steric shield around the C15

hydroxyl group.

Mechanism: The bulky methyl groups prevent the 15-PGDH enzyme from accessing the

C15-OH substrate site.

Result: The half-life is extended from minutes (native PGD2) to hours, maintaining a stable

concentration of the agonist in culture or physiological buffer.

Pharmacodynamics: Mechanism of Action
16,16-dm-PGD2 acts as a dual agonist. Its physiological output depends entirely on the

receptor expression profile of the target tissue.

Receptor Signaling Pathways
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Comparative Potency
While 16,16-dm-PGD2 is stable, it is distinct from "super-agonists."

DP2 Affinity: It is approximately equipotent or slightly less potent than native PGD2, and

significantly less potent than the selective agonist 15R-methyl-PGD2.

Utility: Its value lies not in higher affinity, but in sustained occupancy. In assays requiring

incubation >30 minutes, 16,16-dm-PGD2 will appear more potent than PGD2 simply

because the native ligand has degraded.

Signaling Pathway Visualization
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Figure 1: Dual signaling mechanism of 16,16-dimethyl PGD2 via DP1 (Gs-coupled) and

DP2/CRTH2 (Gi-coupled).

Experimental Protocols & Self-Validating Systems
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A. Preparation and Storage
Self-Validating Logic: Although the 16,16-dimethyl group prevents metabolic oxidation, the

prostaglandin ring system itself remains susceptible to pH-dependent isomerization. Therefore,

organic storage is mandatory.

Stock Solution: Dissolve crystalline 16,16-dm-PGD2 in DMSO or Ethanol to a concentration

of 10 mM.

Validation: Verify clarity. If precipitate forms, sonicate briefly.

Storage: Aliquot into single-use vials, purge with inert gas (Argon/Nitrogen) to prevent lipid

peroxidation, and store at -20°C or -80°C.

Working Solution: Dilute stock into PBS or cell culture media immediately before use.

Max Stability: Do not keep aqueous solutions >24 hours, even with the dimethyl

modification.

B. Functional Assay: cAMP Modulation (Dual Readout)
This protocol validates the compound's activity on both receptors simultaneously using a cell

line expressing both (e.g., specific leukocyte subsets) or transfected HEK293 cells.

Objective: Measure DP1-mediated cAMP elevation or DP2-mediated cAMP suppression.

Materials:

HEK293 cells (stably transfected with DP1 or DP2).

Forskolin (to raise baseline cAMP for DP2 assay).

IBMX (Phosphodiesterase inhibitor).

cAMP detection kit (e.g., HTRF or ELISA).

Workflow:
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Pre-treatment: Incubate cells with 0.5 mM IBMX for 15 minutes to prevent cAMP degradation

by PDEs.

Agonist Addition:

For DP1 (Gs): Add 16,16-dm-PGD2 (0.1 nM – 1 µM).

For DP2 (Gi): Add 10 µM Forskolin (to spike cAMP) + 16,16-dm-PGD2 (0.1 nM – 1 µM).

Incubation: 30 minutes at 37°C.

Note: Native PGD2 would degrade significantly during this window; 16,16-dm-PGD2

remains stable, providing accurate

data.

Lysis & Detection: Lyse cells and quantify cAMP.

Expected Results:

DP1: Dose-dependent increase in cAMP (

nM).

DP2: Dose-dependent decrease in Forskolin-induced cAMP (

nM).

Data Summary: 16,16-dm-PGD2 vs. PGD2[1]
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Feature Native PGD2
16,16-Dimethyl
PGD2

Experimental
Implication

Metabolic Stability
Low (

< 5 min in vivo)

High (Resistant to 15-

PGDH)

Use 16,16-dm-PGD2

for in vivo or long-

incubation assays.

Chemical Stability
Low (Forms PGJ2

series)
Moderate

Still requires organic

solvent storage; avoid

alkaline pH.

DP1 Potency High High
Suitable for

vasodilation studies.

DP2 Potency High Moderate/High

Effective, but 15R-

methyl-PGD2 is more

selective if DP2

isolation is required.

Primary Utility Acute physiology Sustained signaling

Ideal for studying

chronic inflammation

or stem cell

regulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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